molecular formula C27H44O7 B1671079 Ecdysterone CAS No. 5289-74-7

Ecdysterone

Cat. No. B1671079
CAS RN: 5289-74-7
M. Wt: 480.6 g/mol
InChI Key: NKDFYOWSKOHCCO-YPVLXUMRSA-N
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Description

Ecdysterone, also known as 20-beta-hydroxyecdysterone, is a naturally-occurring group of plant hormones called phytoecdysteroids . They’re found in plants such as quinoa and spinach, as well as certain fungi . Arthropod insects such as scorpions and butterflies also produce phytoecdysteroids to facilitate molting . Ecdysterone is structurally almost the same as testosterone .


Synthesis Analysis

Ecdysteroids are biosynthesized via the mevalonic acid pathway as C-27, C-28, and C-29 steroid structures . The isolation of new phytoecdysteroids is an ongoing process .


Molecular Structure Analysis

The chemical formula of Ecdysterone is C27H44O7 . It has an exact mass of 480.31 and a molecular weight of 480.630 .

Scientific Research Applications

Breast Cancer Cell Growth Inhibition

Ecdysterone (Ecdy), primarily known as an arthropod hormone, has shown significant tumor-suppressive effects on various breast cancer cell lines. It dampens glycolysis and respiration, reducing the metabolic potential of these cells. Ecdysterone has also been found to strongly induce autophagy and synergize with doxorubicin to induce cell death in breast cancer cell lines, while having a minimal effect on non-transformed human fibroblasts. This suggests potential applications of ecdysterone as an adjuvant in breast cancer treatment (Shuvalov et al., 2020).

Diabetes Management

Ecdysterone has been recognized for its suppressive effect on hyperglycemia induced by several agents in experimental animals. It reduced the blood glucose level to about half in alloxan-diabetic mice and stimulated the incorporation of glucose into proteins and glycogen in the liver. This indicates a potential application for ecdysterone in managing diabetes (Yoshida et al., 1971).

Muscle Insulin Signaling

In mice fed a high-fat diet, ecdysterone was observed to improve glucose metabolism and enhance muscle insulin signaling. This was achieved by altering the acylcarnitine profile and increasing mitochondrial oxidative phosphorylation complexes. The study suggests potential therapeutic applications of ecdysterone for insulin resistance and related metabolic disorders (Wang et al., 2011).

Osteoporosis Treatment

Beta-ecdysterone, a type of ecdysteroid, has shown promising results in osteoporosis treatment. It significantly induced alkaline phosphatase activity and increased expression of osteogenic markers in mesenchymal stem cells. Additionally, it alleviated symptoms of osteoporosis in a mouse model without apparent side effects, suggesting its utility as a potential treatment for osteoporosis (Gao et al., 2008).

Treatment of Oral Mucositis

Ecdysterone, combined with Paeonol, has been effective in improving radiation-induced oral mucositis in rats. This combination therapy showed better therapeutic effects than ecdysterone alone. The study highlights the potentialof Ecdysterone-Paeonol as a treatment candidate for oral mucositis, particularly in the context of radiation therapy for cancer patients (Yang & Pan, 2019).

Glucose Metabolism Enhancement

Ecdysterone has shown a glucose-lowering effect in hepatocytes, which was insulin-independent and comparable to that of metformin. This effect varied with glucose concentration, suggesting its potential in regulating glucose metabolism in conditions such as diabetes (Chen, Xia, & Qiu, 2006).

Vascular Endothelial Cell Protection

Ecdysterone was found to attenuate injury in human vascular endothelial cells. This indicates its potential therapeutic value in treating injuries of vascular endothelial cells, which could have implications in cardiovascular diseases and related conditions (Shui, 1998).

Protein Synthesis Stimulation

Ecdysterone can stimulate protein synthesis in mouse liver, suggesting a role in metabolic processes involving protein metabolism. This stimulation was partly insensitive to actinomycin, indicating a complex mechanism of action (Otaka, Okui, & Uchiyama, 1969).

Brain Protection from Ischemia/Reperfusion Injury

In gerbils, Ecdysterone showed efficacy in alleviating cognitive impairment and improving cognition and memory following ischemia/reperfusion-induced brain injury. It prevented apoptosis of neuron cells and suppressed the activity of astrocytes and microglia cells, demonstrating potential therapeutic applications in ischemic stroke and related cognitive impairments (Wang et al., 2014).

Chitin Deposition Control in Insects

Ecdysterone affects chitin deposition in Bombyx larvae, indicating its role in the development and growth of insects. This could have applications in entomology and pest control (Kimura, 1973).

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDFYOWSKOHCCO-YPVLXUMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040388
Record name 20-Hydroxyecdysone
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Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Crustecdysone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

20-Hydroxyecdysone

CAS RN

5289-74-7
Record name 20-Hydroxyecdysone
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Record name 20-Hydroxyecdysone
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Record name 20-Hydroxyecdysone
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Record name 20-Hydroxyecdysone
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Record name (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H
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Record name 20-HYDROXYECDYSONE
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Record name Crustecdysone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237.5 - 239.5 °C
Record name Crustecdysone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,200
Citations
E Isenmann, G Ambrosio, JF Joseph, M Mazzarino… - Archives of …, 2019 - Springer
… that were dosed with ecdysterone. The same hypertrophic … ecdysterone supplementation with respect to sports performance. Our results strongly suggest the inclusion of ecdysterone …
Number of citations: 102 link.springer.com
T Yoshida, T Otaka, M Uchiyama, S Ogawa - Biochemical Pharmacology, 1971 - Elsevier
… to know whether ecdysterone can also influence carbohydrate metabolism. This paper deals with the effect of ecdysterone on high blood glucose levels induced by the a~i~stration …
Number of citations: 98 www.sciencedirect.com
Q Chen, Y Xia, Z Qiu - Life sciences, 2006 - Elsevier
The aims of this study was to investigate whether ecdysterone is able to exert glucose-lowering effect on hepatocytes or stimulate the secretion of insulin. HepG2 cell line was used for …
Number of citations: 84 www.sciencedirect.com
C Tsitsimpikou, GD Tsamis, PA Siskos… - Rapid …, 2001 - Wiley Online Library
… This paper presents the excretion profile of ecdysterone in human urine after oral administration of 20 mg of ecdysterone. Two ecdysterone metabolites were identified and detected …
L Dobens, K Rudolph, EM Berger - Molecular and cellular biology, 1991 - Am Soc Microbiol
… assayed for ecdysterone-inducible CAT expression. In the absence of ecdysterone a tandem … Insertion of the EcRE pair 3' of the CAT gene also led to high levels of ecdysterone-induced …
Number of citations: 109 journals.asm.org
O Shuvalov, O Fedorova, E Tananykina… - Frontiers in …, 2020 - frontiersin.org
… Ecdysterone is widely marketed as food supplement to … the pharmacological effect of ecdysterone on human breast cancer cell … Collectively, our results indicate that ecdysterone can …
Number of citations: 16 www.frontiersin.org
M Uchiyama, T Yoshida - Invertebrate endocrinology and hormonal …, 1974 - Springer
… , it was reported that ecdysterone and many other … ecdysterone also can influence carbohydrate and lipid metabolism. Therefore studies were carried out on the effect of ecdysterone on …
Number of citations: 45 link.springer.com
BMR Bandara, L Jayasinghe, V Karunaratne… - Phytochemistry, 1989 - Elsevier
The stem of Diploclisia glaucescens afforded ecdysterone in a high yield of over 3%. C NMR of the tetraacetate and NOE studies on the triacetate provided further data on the structure …
Number of citations: 104 www.sciencedirect.com
G Ambrosio, D Wirth, JF Joseph, M Mazzarino… - … of pharmaceutical and …, 2020 - Elsevier
The present study aimed to design, develop, and optimize an analytical procedure to perform the quantitative determination of ecdysterone in commercially available dietary …
Number of citations: 18 www.sciencedirect.com
L Cahlíková, K Macáková, J Chlebek… - Natural Product …, 2011 - journals.sagepub.com
Beside ecdysone (1), ecdysterone (2) is one of the most common 5β-cholest-7-en-6-one (… Because of these properties, ecdysterone has the potential to be developed as a medicinal …
Number of citations: 28 journals.sagepub.com

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